molecular formula C23H23N7O2S B2997848 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 585557-81-9

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2997848
CAS RN: 585557-81-9
M. Wt: 461.54
InChI Key: YPIGDDSTJPFMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzo[d]imidazole moiety, a purine moiety, and a thioether linkage. Benzo[d]imidazole is a heterocyclic aromatic organic compound and purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzo[d]imidazoles can be synthesized through a variety of methods. One common method involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The benzo[d]imidazole and purine moieties are both aromatic and planar, contributing to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d]imidazole and purine moieties, as well as the thioether linkage. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility in organic solvents .

Scientific Research Applications

Pharmaceutical Drug Design

The benzimidazole moiety present in the compound is a common feature in pharmacologically active molecules. It can be used to design drugs with potential inhibitory activity against certain enzymes or receptors. For instance, benzimidazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma, epilepsy, and mountain sickness .

Material Science

The compound’s ability to form C–N bonds through its benzimidazole group can be exploited in material science for creating novel polymers with specific properties. These polymers could have applications in creating new types of durable and flexible materials .

Chemical Synthesis

The compound can serve as a starting point for the synthesis of a wide range of heterocyclic compounds. Its versatile structure allows for selective synthesis, which is crucial in developing new chemical entities with desired properties .

Solubility and Absorption Studies

The structural components of the compound suggest that it could be used in studies aimed at improving the solubility and absorption of pharmaceutical agents. Modifications to its structure could lead to better drug formulations with enhanced bioavailability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzo[d]imidazole derivatives have shown considerable cytotoxicity, suggesting potential use in cancer treatment .

properties

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2S/c1-28(14-15-8-4-3-5-9-15)22-26-19-18(20(31)27-23(32)29(19)2)30(22)12-13-33-21-24-16-10-6-7-11-17(16)25-21/h3-11H,12-14H2,1-2H3,(H,24,25)(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIGDDSTJPFMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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